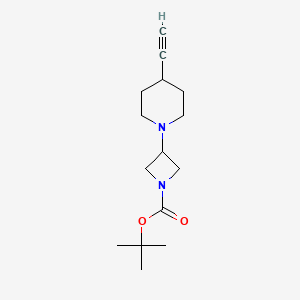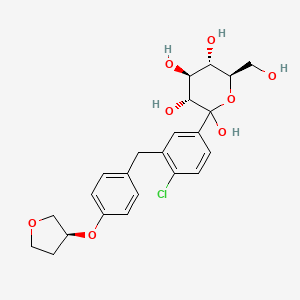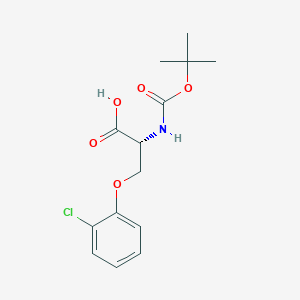![molecular formula C17H24N2O2 B14894627 tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14894627.png)
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . It is known for its unique bicyclic structure, which includes a diazabicyclo heptane core. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate typically involves the following steps :
Formation of the Diazabicyclo Heptane Core: The initial step involves the formation of the diazabicyclo heptane core through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a substitution reaction, where a suitable benzylating agent is used.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate has several scientific research applications, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-Butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate include :
- tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- tert-Butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the benzyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H24N2O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
tert-butyl 3-benzyl-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-14-10-18(12-15(14)19)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
Clave InChI |
JJKQZTVMSIKAEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C1CN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



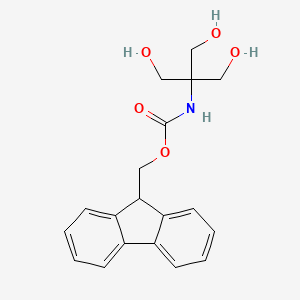
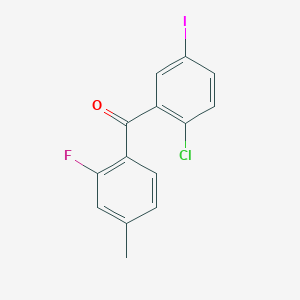
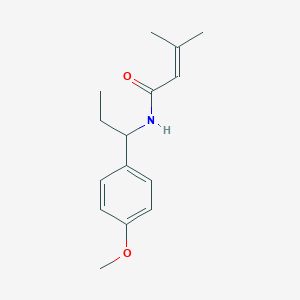
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
